molecular formula C14H21NO4S B272558 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine

4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine

Cat. No. B272558
M. Wt: 299.39 g/mol
InChI Key: BNPNCNMHYSNIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine, also known as MPSM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonyl-containing heterocycles, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. In addition, 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has also been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine in lab experiments is its high potency and specificity. 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has been found to exhibit potent anti-inflammatory and anti-cancer activities at relatively low concentrations, making it a promising candidate for further investigation. However, one of the main limitations of using 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine. One of the most promising areas of investigation is in the development of new anti-inflammatory and anti-cancer drugs based on the structure of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine. In addition, 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine could also be used as a tool for the study of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Finally, further studies are needed to investigate the potential side effects and toxicity of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine involves the reaction of 4-methyl-2-propoxyaniline with chlorosulfonic acid, followed by the addition of morpholine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine.

Scientific Research Applications

4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has been found to exhibit potent anti-inflammatory and anti-cancer activities. In addition, 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has also been investigated for its potential use as a reagent in organic synthesis reactions.

properties

Product Name

4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

4-(4-methyl-2-propoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C14H21NO4S/c1-3-8-19-13-11-12(2)4-5-14(13)20(16,17)15-6-9-18-10-7-15/h4-5,11H,3,6-10H2,1-2H3

InChI Key

BNPNCNMHYSNIBW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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